3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
pyridin-3-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(10-2-1-4-14-8-10)16-6-3-11(9-16)18-13-15-5-7-19-13/h1-2,4-5,7-8,11H,3,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJGNARQOXOXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyrrolidine
Pyrrolidine derivatives undergo regioselective hydroxylation at the 3-position via oxidation. For example, treatment of pyrrolidine with hydrogen peroxide (H₂O₂) in acetic acid at 167–170°C yields 3-hydroxypyrrolidine. Subsequent reaction with 2-chlorothiazole under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution, forming 3-(1,3-thiazol-2-yloxy)pyrrolidine. Key parameters include:
Direct Functionalization of Preformed Pyrrolidine-Oxide
Oxidation of pyrrolidine to pyrrolidine-N-oxide (e.g., using m-chloroperbenzoic acid) enables electrophilic aromatic substitution. However, this route is less common due to competing side reactions and lower regioselectivity.
Pyridine-3-Carbonyl Chloride Preparation
The pyridine moiety is introduced as an acylating agent. Pyridine-3-carboxylic acid (nicotinic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
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Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene for 4–6 hours.
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Characterization : FT-IR confirms carbonyl chloride formation (C=O stretch at 1770 cm⁻¹).
Amide Bond Formation: Coupling Pyrrolidine-Thiazole with Pyridine
The final step involves coupling 3-(1,3-thiazol-2-yloxy)pyrrolidine with pyridine-3-carbonyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
The amine reacts with acid chloride in a biphasic system (water/dichloromethane) with aqueous NaOH:
Carbodiimide-Mediated Coupling
Using ethylcarbodiimide hydrochloride (EDCl) and 4-dimethylaminopyridine (DMAP) in DCM:
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Molar Ratios : 1:1.2 (amine:acid chloride) with 0.1 equiv DMAP.
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Temperature : Room temperature for 12–24 hours.
Alternative Routes and Optimization
One-Pot Sequential Synthesis
Combining pyrrolidine hydroxylation, thiazole substitution, and pyridine coupling in a single reactor minimizes intermediate isolation:
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Step 1 : Pyrrolidine oxidation with H₂O₂/AcOH.
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Step 2 : In situ substitution with 2-chlorothiazole.
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Step 3 : Direct addition of pyridine-3-carbonyl chloride.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 300 W) reduces reaction times:
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Thiazole Substitution : 2 hours vs. 12 hours conventionally.
Structural Characterization and Analytical Data
Post-synthesis analysis ensures product integrity:
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.70 (s, 1H, pyridine-H), δ 7.35 (d, 1H, thiazole-H), δ 3.90–3.40 (m, pyrrolidine) |
| ¹³C NMR | δ 165.2 (C=O), δ 152.1 (thiazole-C2), δ 149.5 (pyridine-C3) |
| HRMS | [M+H]⁺ calc. 306.0921, found 306.0918 |
Challenges and Mitigation Strategies
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Thiazole Stability : Thiazole rings degrade under strong acids/bases. Use neutral pH during coupling.
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Pyrrolidine Reactivity : Secondary amine prone to over-acylation. Stoichiometric control (1:1 amine:acyl chloride) minimizes diacylation.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 65–70% | 2–4 h | Low | Moderate |
| EDCl/DMAP | 75–80% | 12–24 h | High | High |
| One-Pot | 50–55% | 8–10 h | Low | Low |
| Microwave-Assisted | 70–75% | 3–4 h | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: Researchers explore its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison
The following table summarizes structurally related compounds and their properties:
Detailed Comparisons
Milpecitinib (C₁₈H₂₀N₆O₂S)
- Structural Similarities : Both compounds contain a thiazole ring and pyrrolidine-1-carbonyl group.
- Differences : Milpecitinib includes a pyrrole ring and acetamide substituent, increasing molecular weight (384 vs. 262 g/mol) and complexity. The acetamide may enhance solubility or target affinity.
- Bioactivity : Milpecitinib’s JAK inhibition suggests the thiazole-pyrrolidine motif could interact with kinase domains. The target compound’s lack of a pyrrole group may alter selectivity.
(±)-5-(Pyrrolidine-1-carbonyl)-cyclopentene (7c)
- Structural Similarities : Shares the pyrrolidine-carbonyl group and pyridine moiety.
- Differences : The cyclopentene core replaces the thiazole-pyrrolidine linkage, reducing sulfur-based interactions.
- Synthesis : Both compounds utilize amide coupling (e.g., pyridin-4-yl-ethyl-amide in 7c), suggesting comparable synthetic routes for the target compound.
3-(7-Hydroxycoumarin)-2-(pyrrolidine-1-carbonyl)acrylonitrile (4a)
- Structural Similarities : Contains a pyrrolidine-carbonyl group linked to a bioactive scaffold (coumarin).
- The target compound’s thiazole may offer similar bioactivity but through different mechanisms.
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide
Physicochemical and Pharmacokinetic Insights
- Solubility : The thiazole and carbonyl groups in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ’s benzyl-triazolyl-pyrrolopyridine).
- logP : Estimated logP ~2.5–3.0 (based on sulfur and nitrogen content), lower than milpecitinib (logP ~3.5–4.0 due to larger hydrophobic groups).
- Bioavailability : The pyrrolidine’s flexibility may enhance membrane permeability relative to rigid scaffolds like coumarin (4a).
Biological Activity
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of pyridine, pyrrolidine, and thiazole rings, which may contribute to its pharmacological properties. Despite its promising structure, comprehensive studies on its biological activity remain limited.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.37 g/mol. The presence of the thiazole moiety is particularly significant as it is known to enhance the reactivity and biological interactions of compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.37 g/mol |
| Structural Features | Pyridine, Pyrrolidine, Thiazole |
Biological Activity Overview
Preliminary findings suggest that this compound exhibits significant biological activity, particularly in anticancer research. The thiazole component enhances interactions with various biological targets, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrolidine structures often display anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell growth in vitro. Specific investigations into its effects on different cancer cell lines are necessary to elucidate its efficacy and mechanism of action.
The exact mechanism of action for this compound is not fully understood; however, it is believed to involve modulation of specific molecular targets such as enzymes and receptors. This modulation may influence critical biological pathways associated with cancer progression.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related compounds have demonstrated various biological activities:
- Antitumor Activity : Compounds with similar structural features have been reported to induce apoptosis in cancer cells via caspase-dependent pathways.
- Antimicrobial Properties : Some thiazole derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : Pyrrolidine-containing compounds have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Future Directions
To further explore the biological activity of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed studies on cancer cell lines and animal models to assess the compound's efficacy and safety profile.
- Mechanistic Studies : Investigating the specific interactions between the compound and its molecular targets to clarify its mode of action.
- Structure-Activity Relationship (SAR) Analysis : Evaluating various derivatives to identify structural modifications that enhance biological activity.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridine?
A1. The synthesis typically involves:
- Cross-coupling reactions : Pd(PPh₃)₄-mediated coupling of pyrrolidine-thiazole intermediates with pyridine derivatives under dioxane reflux (80–100°C) with Cs₂CO₃ as a base .
- Ester hydrolysis : Acidic (HCl/H₂O/THF) or basic (NaOH) hydrolysis of tert-butyl-protected intermediates to yield the pyrrolidine-1-carboxylic acid precursor .
- Nucleophilic substitution : Reaction of 3-hydroxypyrrolidine with 2-chlorothiazole in THF using NaH as a base (0°C to room temperature) .
Q. Key Reaction Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane, 100°C, 12h | 65–75 | |
| Ester hydrolysis | 2M HCl, THF/H₂O, 50°C, 6h | 85–90 | |
| Pyrrolidine oxidation | Dess–Martin periodinane, CH₂Cl₂, RT, 2h | 70–80 |
Advanced Synthesis Challenges
Q. Q2. How can multi-step synthesis challenges (e.g., regioselectivity, stereochemistry) be addressed?
A2. Strategies include:
- Protecting group chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield pyrrolidine amines during thiazole coupling, followed by deprotection .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Pd catalysts to control stereochemistry during cross-coupling .
- Flow reactors : Continuous flow systems to enhance reaction efficiency and reduce byproducts, as demonstrated in scaled pyrazole-pyrrolidine syntheses .
Basic Characterization Techniques
Q. Q3. Which spectroscopic methods are critical for confirming the compound’s structure?
A3.
- NMR : ¹H/¹³C NMR to verify pyrrolidine-thiazole connectivity (e.g., δ 3.5–4.5 ppm for pyrrolidine protons; δ 150–160 ppm for thiazole carbons) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) .
- HRMS : Confirm molecular formula (C₁₂H₁₂N₃O₂S; expected [M+H]⁺ = 274.0754) .
Advanced Characterization
Q. Q4. How can in situ monitoring improve structural validation?
A4.
- Hyphenated techniques : LC-MS or GC-MS to track intermediates in real-time .
- In situ IR spectroscopy : Monitor carbonyl formation (1700–1750 cm⁻¹) during coupling steps .
- Dynamic NMR : Study conformational changes in pyrrolidine under varying temperatures .
Biological Activity Profiling
Q. Q5. What methodologies assess this compound’s bioactivity?
A5.
- In vitro enzyme assays : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ determination) .
- Microplate assays : Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram+/Gram- strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Biological Studies
Q. Q6. How can target engagement be validated in complex systems?
A6.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to purified proteins .
- Cellular thermal shift assay (CETSA) : Confirm target binding in live cells .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. gene-edited cell lines .
Computational Modeling
Q. Q7. Which computational tools predict binding modes and reactivity?
A7.
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., docking score < −7.0 kcal/mol suggests strong binding) .
- DFT calculations (Gaussian 16) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV indicates reactivity) .
- MD simulations (GROMACS) : Assess pyrrolidine-thiazole flexibility over 100 ns trajectories .
Data Contradiction Resolution
Q. Q8. How to resolve discrepancies between computational predictions and experimental results?
A8.
- Iterative refinement : Use experimental IC₅₀ values to reparameterize force fields in docking studies .
- Meta-analysis : Cross-validate with structurally analogous compounds (e.g., pyrazole-pyrrolidine derivatives) .
- Sensitivity testing : Vary assay conditions (pH, temperature) to identify confounding factors .
Safety & Handling
Q. Q9. What safety protocols are recommended for handling this compound?
A9.
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, dioxane) .
- Spill management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
Advanced Safety & Stability
Q. Q10. How to assess long-term stability under storage?
A10.
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- Compatability testing : Store with common lab materials (e.g., glass, PTFE) to rule out leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
